molecular formula C15H10Cl2N4O2 B2919335 (E)-3-(3,5-dichlorophenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285532-35-5

(E)-3-(3,5-dichlorophenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2919335
CAS No.: 1285532-35-5
M. Wt: 349.17
InChI Key: RVKBGPBVLPIBLB-QGMBQPNBSA-N
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Description

(E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,5-dichlorobenzaldehyde with furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide shares structural similarities with other pyrazole derivatives, such as:
    • 3-(3,5-dichlorophenyl)-1H-pyrazole-5-carbohydrazide
    • N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the dichlorophenyl and furan rings, along with the pyrazole moiety, makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2/c16-10-4-9(5-11(17)6-10)13-7-14(20-19-13)15(22)21-18-8-12-2-1-3-23-12/h1-8H,(H,19,20)(H,21,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKBGPBVLPIBLB-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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